molecular formula C8H10O3 B1212707 4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one

4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one

Cat. No.: B1212707
M. Wt: 154.16 g/mol
InChI Key: MHOOPNKRBMHHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one is a unique organic compound characterized by its cyclopent-2-enone core structure with hydroxyl groups at the 4 and 5 positions and a propenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-3-propenyl-cyclopent-2-enone can be achieved through multiple synthetic routes. One common method involves the preparation of the isopropylidene-protected 3-[(dimethoxyphosphoryl)methyl]-4,5-dihydroxycyclopent-2-enone, followed by the resolution of diastereoisomeric products through the Horner reaction with ®-glyceraldehyde acetonide. The final step involves regioselective ozonolysis of the exocyclic carbon-carbon double bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and selective oxidation reactions.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the nucleophile but often involve basic or acidic catalysts.

Major Products:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted cyclopent-2-enone derivatives.

Scientific Research Applications

4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-3-propenyl-cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propenyl group can participate in various biochemical reactions, modulating cellular processes.

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group provides additional reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

4,5-dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOOPNKRBMHHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=O)C(C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Reactant of Route 2
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Reactant of Route 3
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Reactant of Route 4
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Reactant of Route 5
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one
Reactant of Route 6
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one

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